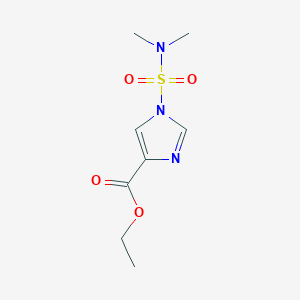
Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, often referred to as EDIMC, is a sulfonamide-based compound used in scientific research. It is a useful tool in a variety of laboratory experiments, such as those involving enzyme-catalyzed reactions, protein-protein interactions, and other biochemical processes. EDIMC is an important tool for understanding the mechanisms of action of many biological processes and for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of EDIMC is not entirely understood, but it is believed to involve the binding of EDIMC to a specific enzyme or protein. EDIMC is thought to act as an inhibitor of the enzyme or protein, preventing it from functioning normally. This inhibition can be used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on biological systems.
Biochemical and Physiological Effects
EDIMC has been shown to have a variety of biochemical and physiological effects. For example, EDIMC has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. EDIMC has also been shown to inhibit the activity of certain proteins, such as those involved in cell signaling pathways. In addition, EDIMC has been shown to have an effect on the expression of certain genes, as well as on the expression of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of EDIMC in laboratory experiments has several advantages. First, EDIMC is relatively inexpensive and easy to obtain. Second, EDIMC is relatively stable and can be stored for long periods of time without significant degradation. Third, EDIMC is relatively non-toxic and is unlikely to cause any adverse effects in laboratory experiments.
However, there are also some limitations to the use of EDIMC in laboratory experiments. First, EDIMC is not very soluble in water, so it may not be suitable for use in experiments that require aqueous solutions. Second, EDIMC can be degraded by certain enzymes and proteins, so it may not be suitable for use in experiments that involve these compounds. Third, EDIMC is not very specific, so it may not be suitable for use in experiments that require a specific target.
Orientations Futures
There are several potential future directions for the use of EDIMC in scientific research. First, EDIMC could be used to study the effects of environmental toxins on biological systems. Second, EDIMC could be used to study the structure and function of proteins, as well as their interactions with other molecules. Third, EDIMC could be used to study the effects of drugs on biological systems, as well as to study the mechanism of action of drugs. Fourth, EDIMC could be used to study the effects of gene expression and the regulation of gene expression. Finally, EDIMC could be used to develop new therapeutic agents.
Applications De Recherche Scientifique
EDIMC is used in a variety of scientific research applications, such as enzyme-catalyzed reactions, protein-protein interactions, and other biochemical processes. In particular, EDIMC is used to study the mechanism of action of enzymes, to study the structure and function of proteins, and to study the interactions between proteins and other molecules. EDIMC is also used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on biological systems.
Propriétés
IUPAC Name |
ethyl 1-(dimethylsulfamoyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-4-15-8(12)7-5-11(6-9-7)16(13,14)10(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPURBGZDDOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601173 | |
| Record name | Ethyl 1-(dimethylsulfamoyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132253-58-8 | |
| Record name | Ethyl 1-(dimethylsulfamoyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(Trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B1602787.png)




![N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine](/img/structure/B1602800.png)

